BDP 558/568 alkyne BDP 558/568 alkyne BDP 558/568 is a borondipyrromethene dye for Cyanine3 channel. The dye possesses high quantum yield. This derivative is a terminal alkyne for Copper-catalyzed Click chemistry.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1558150
InChI: InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26)
SMILES: F[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4
Molecular Formula: C19H16BF2N3OS
Molecular Weight: 383.22

BDP 558/568 alkyne

CAS No.:

Cat. No.: VC1558150

Molecular Formula: C19H16BF2N3OS

Molecular Weight: 383.22

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BDP 558/568 alkyne -

Specification

Molecular Formula C19H16BF2N3OS
Molecular Weight 383.22
IUPAC Name 3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide
Standard InChI InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26)
Standard InChI Key PQDOJARDWWICEJ-UHFFFAOYSA-N
SMILES F[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4
Appearance Solid powder

Introduction

Chemical Structure and Properties

BDP 558/568 alkyne belongs to the BODIPY family of fluorescent dyes, which are renowned for their exceptional photophysical characteristics and structural versatility. The compound exhibits several key properties that define its chemical identity and behavior.

Molecular Identity

PropertyValue
Molecular FormulaC19H16N3BF2OS
Molecular Weight383.22 Da
IUPAC Name3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide
Canonical SMILES[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F
InChI KeyPQDOJARDWWICEJ-UHFFFAOYSA-N
AppearanceDark colored solid

The molecular structure of BDP 558/568 alkyne contains the characteristic BODIPY core with a thiophene substituent that contributes to its spectral properties . The terminal alkyne group (-C≡CH) is attached via a propanamide linker, providing a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Solubility Profile

BDP 558/568 alkyne demonstrates selective solubility across various solvents, an important consideration for experimental design:

SolventSolubility
Dichloromethane (DCM)Well soluble
Dimethylformamide (DMF)Well soluble
Dimethyl sulfoxide (DMSO)Well soluble
AcetoneWell soluble
WaterLow solubility

This solubility profile necessitates careful consideration during experimental planning, particularly for biological applications where aqueous compatibility is often desired .

Spectral Characteristics

The photophysical properties of BDP 558/568 alkyne make it particularly valuable for fluorescence applications, with performance characteristics comparable to commonly used fluorophores in the yellow-orange spectral region.

Absorption and Emission Parameters

ParameterValue
Excitation/Absorption Maximum561 nm
Emission Maximum569 nm
Molar Extinction Coefficient (ε)84,400 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield0.68
Stokes Shift8 nm

The combination of high molar extinction coefficient and substantial quantum yield results in bright fluorescence signals, even at relatively low concentrations of the labeled target . These spectral properties make BDP 558/568 alkyne compatible with standard Cyanine3 filter sets commonly available in fluorescence microscopes.

Applications in Bioconjugation and Imaging

The terminal alkyne functionality of BDP 558/568 alkyne enables specific applications in bioorthogonal chemistry and imaging contexts.

Click Chemistry Applications

BDP 558/568 alkyne's terminal alkyne group participates effectively in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages with azide-containing molecules . This reaction occurs under mild conditions compatible with biological systems and exhibits high selectivity, making it ideal for:

  • Site-specific protein labeling

  • Nucleic acid modification

  • Glycan visualization

  • Small molecule tagging

  • Biomaterial functionalization

The resulting triazole linkage is chemically stable under physiological conditions, resistant to hydrolysis, and maintains the fluorescence properties of the dye .

Fluorescence Microscopy

In fluorescence microscopy applications, BDP 558/568 alkyne-derived conjugates offer several advantages:

  • Compatibility with standard Cyanine3/TRITC filter sets

  • Bright signals due to high quantum yield

  • Good photostability for extended imaging sessions

  • Suitability for multicolor imaging when combined with spectrally distinct fluorophores

Research has demonstrated the utility of BODIPY-labeled compounds in tracking biological processes. For example, one study found that BODIPY-labeled estrogens serve as viable surrogates for investigating biodegradation in environmental bacteria .

Metabolic Labeling Applications

BDP 558/568 alkyne can be employed in bioorthogonal non-canonical amino acid tagging (BONCAT) approaches, where it selectively reacts with metabolically incorporated azide-containing biomolecules. This strategy allows for:

  • Visualization of newly synthesized proteins

  • Temporal tracking of protein synthesis

  • Cell-selective proteome labeling

  • Investigation of metabolic heterogeneity in bacterial populations

ParameterRecommendation
Storage Temperature-20°C
Shelf Life24 months after receipt when properly stored
Light ExposureAvoid prolonged exposure to light
Special PrecautionsStore desiccated
TransportationStable at room temperature for up to 3 weeks

These storage parameters help preserve the reactive alkyne functionality and fluorescence properties of the compound .

Solution Preparation Guidelines

For preparing stock solutions of BDP 558/568 alkyne, the following volumes of compatible solvent are required:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.6095 mL13.0473 mL26.0947 mL
5 mM0.5219 mL2.6095 mL5.2189 mL
10 mM0.2609 mL1.3047 mL2.6095 mL

It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month .

Comparison with Related BODIPY Derivatives

BDP 558/568 alkyne exists within a family of related BODIPY derivatives that differ in their functional groups and applications.

Functional Group Comparison

DerivativeFunctional GroupPrimary Applications
BDP 558/568 alkyneTerminal alkyneCopper-catalyzed click chemistry
BDP 558/568 aminePrimary amineReaction with activated carboxylic acids, epoxides, aldehydes
BDP 558/568 azideAzideStrain-promoted or copper-catalyzed click chemistry
BDP 558/568 hydrazideHydrazideCarbonyl-reactive labeling
BDP 558/568 maleimideMaleimideThiol-specific conjugation
BDP 558/568 NHS esterNHS esterAmine-reactive conjugation

This diversity of reactive functionalities allows researchers to select the appropriate derivative based on their specific labeling requirements .

Comparative Analysis with Other Fluorophores

In a study examining the permeability properties of various fluorescent probes across mycobacterial cell walls, BDP 558/568 alkyne was analyzed alongside other compounds:

CompoundMolecular WeightcLogPTopological Polar Surface AreaPermeability Score
BDP 558/568 Alkyne383.22-2.4537.0-4.912
Sulfo Cy3 DBCO983.180.94221.6-4.963
Carboxyrhodamine 110 Alkyne587.63-0.43166.99Not reported
SupplierCatalog NumberAvailable Quantities
LumiprobeA74B0-F74B01 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
GlpBioGC59032Custom quantities with 10 mM sample solution
TebubioBP-2891125 mg
BOC SciencesR02-0013Custom quantities available

Pricing varies by supplier and quantity, with costs ranging from approximately $125 for 1 mg to $1490 for 100 mg .

Quality Assurance

Commercial preparations of BDP 558/568 alkyne typically undergo rigorous quality control procedures:

  • NMR 1H spectroscopy

  • HPLC-MS analysis

  • Purity verification (typically >95%)

  • Certificate of Analysis (COA) documentation

  • Safety Data Sheet (SDS) provision

These quality control measures ensure consistency and reliability for research applications .

Research Applications and Case Studies

Several research studies have employed BDP 558/568 alkyne and related BODIPY derivatives for specialized applications.

Cell Wall Permeability Studies

Research investigating barriers to tuberculosis drug discovery utilized BDP 558/568 alkyne to evaluate permeability across mycobacterial cell walls. The compound's defined molecular properties allowed researchers to assess structure-permeability relationships, contributing to understanding of molecular characteristics that influence antimicrobial drug efficacy .

Biomolecule Labeling

BODIPY derivatives including BDP 558/568 alkyne have been employed in fluorescence analysis of estrogen biodegradation. Researchers found that BODIPY-labeled estrogens serve as viable surrogates for investigating biodegradation pathways in environmental bacteria, demonstrating the utility of these fluorophores in tracking biological processes .

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